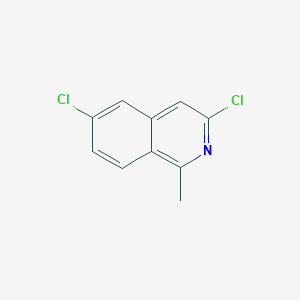

3,6-Dichloro-1-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

3,6-dichloro-1-methylisoquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-9-3-2-8(11)4-7(9)5-10(12)13-6/h2-5H,1H3 |

InChI Key |

OOPIOONIPXRMBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC(=N1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the 3,6 Dichloro 1 Methylisoquinoline Scaffold

Classical Isoquinoline (B145761) Synthesis Approaches and their Adaptations

Traditional methods for isoquinoline synthesis, developed in the late 19th and early 20th centuries, rely on intramolecular cyclization reactions. researchgate.net These methods, while foundational, often require harsh conditions and may necessitate subsequent steps to achieve the target molecule's specific functionalization.

The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. pharmaguideline.com

To construct the 1-methyl-6-chloro portion of the target scaffold, the required starting material would be N-[2-(4-chlorophenyl)ethyl]acetamide . The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the cyclization is directed to the ortho position of the ethylamine (B1201723) substituent. jk-sci.com

Reaction Scheme:

Amide Formation: 4-Chlorophenylethylamine is acylated with acetyl chloride or acetic anhydride (B1165640) to yield N-[2-(4-chlorophenyl)ethyl]acetamide.

Cyclization: The amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions to induce cyclization, forming 6-chloro-1-methyl-3,4-dihydroisoquinoline . wikipedia.orgorganic-chemistry.org

Aromatization: The dihydroisoquinoline intermediate is oxidized using a catalyst such as palladium on carbon (Pd/C) to yield 6-chloro-1-methylisoquinoline (B2576185) .

Directly installing the chlorine atom at the C-3 position using this classical approach is not straightforward. It would likely require a subsequent halogenation step on the 6-chloro-1-methylisoquinoline intermediate.

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and an aminoacetal, to produce an isoquinoline. organicreactions.orgwikipedia.org The standard reaction typically yields isoquinolines that are unsubstituted at the C-1 position. wikipedia.org Similarly, the Schlittler-Müller modification, which uses a benzylamine (B48309) and glyoxal (B1671930) semiacetal, is not suited for preparing C-1 substituted isoquinolines. nih.gov Therefore, these methods are generally not the preferred routes for synthesizing the 1-methylisoquinoline (B155361) scaffold of the target compound.

The Pictet–Gams reaction is a modification of the Bischler–Napieralski synthesis that uses a β-hydroxy-β-phenethylamide as the precursor. A key advantage is that it yields the fully aromatic isoquinoline directly, as the reaction conditions facilitate both cyclization and dehydration, eliminating the need for a separate oxidation step. wikipedia.orgpharmaguideline.com

For the synthesis of the 1-methyl-6-chloro scaffold, the starting material would be the N-acetyl derivative of 2-(4-chlorophenyl)-1-ethanolamine. The reaction requires a strongly dehydrating Lewis acid, such as phosphoryl chloride or phosphorus pentoxide, under heat. wikipedia.org As with the Bischler-Napieralski reaction, this method would produce 6-chloro-1-methylisoquinoline , and the introduction of the C-3 chlorine would need to be addressed as a separate transformation.

The Pictet–Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com This reaction is particularly important in the synthesis of alkaloids and related compounds. mdpi.com

To generate the desired scaffold, 4-chlorophenylethylamine would be reacted with acetaldehyde in the presence of an acid catalyst.

Reaction Scheme:

Iminium Ion Formation: The amine and aldehyde condense to form a Schiff base, which is then protonated to an electrophilic iminium ion. wikipedia.org

Cyclization: An intramolecular electrophilic attack on the electron-rich aromatic ring yields 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline . The presence of electron-donating groups on the aromatic ring facilitates this step. jk-sci.com

Aromatization: The resulting tetrahydroisoquinoline must undergo a significant oxidation process to yield the aromatic isoquinoline core.

Like other classical methods, the Pictet-Spengler reaction is highly effective for establishing the 1-methyl and 6-chloro substituents but does not directly install the 3-chloro group.

| Reaction | Key Starting Materials | Key Reagents | Initial Product | Notes |

|---|---|---|---|---|

| Bischler–Napieralski | N-[2-(4-chlorophenyl)ethyl]acetamide | POCl₃ or P₂O₅; then Pd/C | 6-chloro-1-methyl-3,4-dihydroisoquinoline | Requires subsequent oxidation step. nrochemistry.compharmaguideline.com |

| Pomeranz–Fritsch | 4-Chlorobenzaldehyde, Aminoacetal | Strong Acid (e.g., H₂SO₄) | 6-chloroisoquinoline | Not suitable for C-1 substitution. wikipedia.org |

| Pictet–Gams | N-acetyl-2-(4-chlorophenyl)-1-ethanolamine | POCl₃ or P₂O₅ | 6-chloro-1-methylisoquinoline | Directly yields aromatic isoquinoline. wikipedia.org |

| Pictet–Spengler | 4-Chlorophenylethylamine, Acetaldehyde | Acid catalyst; then strong oxidant | 6-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Requires significant aromatization step. wikipedia.org |

Advanced and Contemporary Synthetic Strategies for Isoquinoline Derivatives

Modern synthetic chemistry offers powerful tools for the construction of complex heterocyclic systems, often providing milder reaction conditions, greater functional group tolerance, and more direct access to polysubstituted products. researchgate.netresearchgate.net

Transition-metal-catalyzed reactions, particularly those involving palladium (Pd), rhodium (Rh), copper (Cu), and ruthenium (Ru), have emerged as highly efficient strategies for synthesizing isoquinoline derivatives. researchgate.netnsf.gov These methods frequently rely on C-H bond activation and annulation cascades to build the heterocyclic ring. researchgate.net

A plausible strategy for assembling the 3,6-dichloro-1-methylisoquinoline scaffold could involve the rhodium(III)-catalyzed [4+2] annulation of a substituted benzamide (B126) with an alkyne. nih.gov This approach can provide direct access to isoquinolone intermediates, which are versatile precursors to fully substituted isoquinolines.

Proposed Modern Synthetic Route:

Annulation: A starting material such as N-methoxy-3,4-dichlorobenzamide could be reacted with propyne in the presence of a rhodium catalyst, such as [Cp*RhCl₂]₂ , and a silver salt co-catalyst. This C-H activation/annulation cascade would be expected to form a 3,6-dichloro-1-methylisoquinolin-1(2H)-one intermediate.

Functionalization: The resulting isoquinolone can be converted into the target compound. For instance, treatment with triflic anhydride (Tf₂O) can transform the C-1 carbonyl group into a reactive C-1 triflate group (-OTf). nih.gov This triflate is an excellent leaving group and can be substituted with a chlorine atom using an appropriate chloride source under transition metal catalysis.

Alternatively, C-H activation strategies can be used to directly functionalize a pre-formed isoquinoline ring. For example, a 6-chloro-1-methylisoquinoline, synthesized via a classical route, could potentially undergo directed C-H chlorination at the C-3 position using specialized transition metal catalyst systems, although this would require significant methodological development.

| Catalyst System | Substrate Types | Reaction Type | Key Features |

|---|---|---|---|

| [Cp*RhIII] complexes | Benzamides and alkynes | [4+2] Annulation via C-H activation | Forms isoquinolone intermediates; good functional group tolerance. nih.gov |

| Palladium (Pd) catalysts | o-Iodobenzaldehydes and terminal alkynes | Coupling-cyclization | Provides a route to substituted isoquinolines in excellent yields. organic-chemistry.org |

| Copper (Cu) catalysts | 2-Haloaryloxime acetates and active methylene (B1212753) compounds | Cascade Annulation | Leads to diverse and highly functionalized isoquinolines. organic-chemistry.org |

| Ruthenium (Ru) catalysts | Aromatic ketoximes and alkynes | Oxidative Annulation | Efficient synthesis of isoquinolines with regioselectivity. organic-chemistry.org |

Organocatalytic Approaches to Isoquinoline Formation

While metal-catalyzed methods are prevalent, organocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of isoquinolines. nih.gov These reactions avoid the use of potentially toxic and expensive transition metals.

A key organocatalytic transformation for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. Chiral phosphoric acids are particularly effective catalysts for enantioselective versions of this reaction, providing access to optically active tetrahydroisoquinolines. While this method directly yields the tetrahydroisoquinoline core, subsequent oxidation would be required to form the aromatic isoquinoline.

Catalyst-Free Protocols for Isoquinoline Construction

The development of catalyst-free reactions is a major goal in green chemistry. For the synthesis of isoquinolines, several catalyst-free methods have been reported, often relying on thermal or microwave-assisted conditions to promote the desired transformations.

One such approach is the reaction of 2-methyl-arylaldehydes with benzonitriles in the presence of a combination of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) and cesium carbonate (Cs₂CO₃). organic-chemistry.org This transition-metal-free method is straightforward and practical for the synthesis of 3-aryl isoquinolines. organic-chemistry.org

Another catalyst-free approach involves the hydride transfer-initiated deconstruction of N-isoquinolinium salts and their reaction with 2-aminobenzaldehydes to form 3-(2-aminomethyl)aryl quinolines, demonstrating a novel rearrangement and functionalization strategy. rsc.org

Multicomponent Reaction Strategies for Isoquinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. acs.orgbeilstein-journals.orgnih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.

Several MCRs have been developed for the synthesis of isoquinoline derivatives. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of an aldehyde, an isocyanide, and an aminopyridine, can be used to generate an imidazopyridine intermediate which can then undergo further transformations to yield imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.govbeilstein-journals.org

Another example is the one-pot synthesis of substituted isoquinolines from ortho-bromoarylaldehydes, terminal alkynes, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in the presence of a palladium catalyst. organic-chemistry.org

Table 5: Examples of Multicomponent Isoquinoline Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Product | Yield (%) | Reference |

| Furfural | Aminopyridine | Isocyanide | Yb(OTf)₃ | Imidazo[1,2-a]pyridine adduct | 98 | beilstein-journals.orgnih.gov |

| Isatin | Tetrahydroisoquinoline | Phenylacetylene | Benzoic acid | N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide | 84 | acs.org |

| o-Bromobenzaldehyde | Phenylacetylene | NH₄OAc | Pd(OAc)₂ | 3-Phenylisoquinoline | 75 | organic-chemistry.org |

This table presents illustrative examples of multicomponent reactions leading to isoquinoline-related structures and does not represent the synthesis of this compound.

Strategies for Introducing Halogen and Methyl Substituents

The successful synthesis of the target compound hinges on the strategic introduction of two chlorine atoms and one methyl group at specific positions of the isoquinoline nucleus. The distinct electronic nature of the pyridine (B92270) and benzene (B151609) rings within the isoquinoline structure dictates the methods used for their substitution.

Achieving the desired 3,6-dichloro substitution pattern requires distinct chemical approaches for each position.

Halogenation of the Benzene Ring (C-6 Position): The introduction of a chlorine atom at the C-6 position on the carbocyclic ring is typically accomplished through electrophilic aromatic substitution. The orientation of this substitution is governed by the directing effects of the heterocyclic ring and any existing substituents. A common and effective strategy is to use a starting material that already contains the halogen at the desired position, thereby avoiding issues with regioselectivity on the isoquinoline nucleus itself. For instance, a Skraup or Bischler-Napieralski synthesis can be initiated from a para-chloro-substituted aniline (B41778) or phenethylamine (B48288) derivative, respectively.

Alternatively, direct chlorination of the isoquinoline ring can be performed. Reagents such as N-Chlorosuccinimide (NCS) or molecular chlorine in the presence of a Lewis acid can be used, although this often yields a mixture of isomers.

Halogenation of the Pyridine Ring (C-3 Position): Direct electrophilic halogenation at the C-3 position of the electron-deficient pyridine ring of isoquinoline is challenging. Therefore, indirect methods are generally employed. One of the most effective and widely used methods involves the conversion of an isoquinolin-3(2H)-one (isocarbostyril) intermediate into the 3-chloro derivative. This transformation is readily achieved by treatment with a strong chlorinating agent.

Common reagents for this conversion are summarized in the table below.

| Reagent | Typical Conditions | Notes |

| Phosphorus oxychloride (POCl₃) | Reflux, often with a catalytic amount of DMF | A very common and effective method for converting lactams to chloro-heterocycles. |

| Phosphorus pentachloride (PCl₅) | Heating in an inert solvent or neat | A powerful chlorinating agent, can sometimes lead to further chlorination. |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | Another effective reagent for this transformation. |

This method is particularly advantageous as the isoquinolinone precursor can be synthesized through various well-established ring-closing reactions, allowing for the incorporation of other desired substituents prior to the final chlorination step. Another approach involves a photoredox-catalyzed chlorination using chloroform (B151607) (CHCl₃) as the chlorine source, which has been demonstrated for related heterocyclic systems like quinoxalin-2(1H)-ones and represents an innovative pathway. rsc.org

Introducing a methyl group, specifically at the C-1 position, can be achieved either by building the ring with the methyl group already in place or by substitution on a pre-formed isoquinoline ring.

Ring Synthesis Methods: Classical isoquinoline syntheses are highly effective for producing 1-methyl derivatives.

Bischler-Napieralski Reaction: This involves the cyclization of an N-acyl-β-phenethylamine. To obtain a 1-methylisoquinoline, the phenethylamine is acylated with acetic anhydride or acetyl chloride. The resulting amide is then cyclized using a dehydrating agent (e.g., P₂O₅, POCl₃) to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated (e.g., with Pd/C) to the aromatic 1-methylisoquinoline.

Pomeranz–Fritsch Reaction: This method uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to construct the isoquinoline ring. sigmaaldrich.com Modifications can allow for the introduction of a 1-methyl group.

Substitution on a Pre-formed Ring: The C-1 position of isoquinoline is electrophilic and susceptible to attack by nucleophiles. quora.com While direct methylation is not typical, related methods can install the methyl group. For instance, the reaction of isoquinoline with organometallic reagents like methyllithium, followed by in-situ oxidation, can yield 1-methylisoquinoline.

Specific Synthetic Pathways for the this compound Core

While no direct, one-pot synthesis for this compound is prominently documented, a logical and efficient pathway can be constructed based on the principles of isoquinoline chemistry, particularly utilizing the Bischler-Napieralski reaction followed by lactam formation and chlorination. This multi-step approach ensures high regiochemical control.

A plausible synthetic route is outlined below:

Acylation: The synthesis begins with a commercially available, substituted phenethylamine. Specifically, 2-(4-chlorophenyl)ethanamine is reacted with an N-protected alanine (B10760859) derivative (e.g., N-acetyl-alanine) or its acid chloride. This step introduces the future C-6 chloro substituent and the C-1 methyl group.

Bischler-Napieralski Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect an intramolecular cyclization, yielding 6-chloro-1-methyl-3,4-dihydroisoquinoline.

Oxidation to Isoquinolinone: The dihydroisoquinoline intermediate is then oxidized to form the more stable aromatic isoquinolinone ring system. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or simple exposure to air, often catalyzed by palladium on carbon (Pd/C) at high temperatures. The product of this step is 6-chloro-1-methylisoquinolin-3(2H)-one .

Final Chlorination: In the final step, the crucial C-3 chloro substituent is introduced. The hydroxyl group of the lactam tautomer of 6-chloro-1-methylisoquinolin-3(2H)-one is converted to a chloride by heating with a strong chlorinating agent like neat phosphorus oxychloride (POCl₃). This reaction proceeds cleanly to afford the target compound, This compound .

This proposed pathway offers a strategic and high-yielding route, leveraging established and reliable reactions to control the placement of each substituent on the isoquinoline scaffold.

Spectroscopic and Structural Characterization of Isoquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

For a putative structure of 3,6-dichloro-1-methylisoquinoline, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the methyl group and the aromatic protons. The methyl group protons at the C1 position would likely appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm. The remaining aromatic protons on the isoquinoline (B145761) core would produce signals in the downfield region (approximately 7.0-8.5 ppm). The precise chemical shifts and coupling patterns (doublets, doublets of doublets) would depend on the electronic effects of the chlorine substituents and their positions relative to the protons. Without experimental data, a precise prediction of these shifts and coupling constants is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would provide information on each unique carbon atom in this compound. The molecule has ten carbon atoms, and assuming no accidental spectral overlap, ten distinct signals would be anticipated. The methyl carbon would resonate at high field (around 20-30 ppm). The nine carbons of the isoquinoline ring system would appear at lower field (typically 120-160 ppm). The carbons directly bonded to the chlorine atoms (C3 and C6) and the nitrogen atom (C1 and C3) would have their chemical shifts significantly influenced by these heteroatoms.

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would establish the connectivity between adjacent protons in the aromatic rings. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. Finally, an HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for confirming the placement of the methyl group and the chlorine atoms on the isoquinoline skeleton.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching from the methyl group and the aromatic ring (typically in the 3100-2850 cm⁻¹ region).

C=N and C=C stretching vibrations within the aromatic isoquinoline ring system (in the 1650-1450 cm⁻¹ range).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular formula C₁₀H₇Cl₂N), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The calculated monoisotopic mass is 211.0006 g/mol . A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two chlorine atoms. This would manifest as a cluster of peaks with a specific intensity ratio (approximately 9:6:1 for the M, M+2, and M+4 peaks), providing strong evidence for the presence of two chlorine atoms. Fragmentation analysis could reveal the loss of a methyl group, chlorine atoms, or other characteristic fragments of the isoquinoline core.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically refined from calculated positions). It would confirm the planar structure of the isoquinoline ring, the exact bond lengths and angles, the position of the methyl and chloro substituents, and how the molecules pack together in the crystal lattice. This method provides unambiguous confirmation of the compound's constitution and stereochemistry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This process involves the combustion of a sample, followed by the quantitative analysis of the resulting gaseous products, typically carbon dioxide, water, and nitrogen oxides. The data obtained allows for the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. These experimentally determined values, referred to as "found" values, are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target molecule.

Below is the calculated elemental analysis data for this compound.

Elemental Analysis Data for this compound

| Element | Symbol | Calculated % |

|---|---|---|

| Carbon | C | 56.64% |

| Hydrogen | H | 3.33% |

| Nitrogen | N | 6.60% |

Data calculated based on the molecular formula C₁₀H₇Cl₂N.

The verification of the elemental composition is a critical checkpoint in the characterization of isoquinoline derivatives, ensuring that the synthesized product possesses the correct empirical formula before proceeding with further spectroscopic and structural analyses.

Computational and Theoretical Studies of Substituted Isoquinolines

Quantum Chemical Calculations of Molecular Structure and Conformation

For instance, DFT calculations with a basis set like 6-311++G(d,p) could be used to obtain the optimized geometry. researchgate.net The results of such a calculation would resemble the hypothetical data presented in Table 1. These parameters are crucial for understanding how the molecule might interact with biological targets or other molecules. The planarity of the isoquinoline (B145761) ring system and the orientation of the methyl group would be key findings from such a study.

Table 1: Hypothetical Calculated Geometrical Parameters for 3,6-Dichloro-1-methylisoquinoline This table is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-N2 | 1.37 Å |

| C3-C4 | 1.41 Å | |

| C1-C(methyl) | 1.51 Å | |

| C3-Cl | 1.74 Å | |

| C6-Cl | 1.73 Å | |

| Bond Angle | N2-C1-C8a | 122.5° |

| C1-N2-C3 | 117.0° | |

| C5-C6-C7 | 120.5° | |

| Dihedral Angle | C4-C3-C(Cl)-X | 180.0° |

| C5-C6-C(Cl)-X | 180.0° |

Electronic Structure and Aromaticity Analysis

The electronic properties of a molecule govern its reactivity and spectroscopic characteristics. Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the chlorine and methyl substituents would influence the energy and distribution of these orbitals.

Aromaticity is another key aspect. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify the aromatic character of the rings in the isoquinoline system. nih.gov These calculations can reveal how the substituents affect the aromaticity of both the benzene (B151609) and pyridine (B92270) rings within the isoquinoline core. For example, studies on substituted 8-hydroxyquinolines have shown that substituents can significantly alter the aromaticity of the individual rings. nih.gov

Reaction Pathway and Transition State Modeling

For this compound, reaction pathway modeling could be used to study various transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For example, modeling the reaction with a nucleophile would help determine whether substitution is more likely to occur at the C3 or C6 position, and what the energy profile of such a reaction would be. These theoretical investigations can guide the design of efficient synthetic routes to novel isoquinoline derivatives. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra. nih.govcrystalsolutions.eu

For this compound, theoretical prediction of its NMR spectra would be invaluable for its characterization. A hypothetical set of predicted ¹³C NMR chemical shifts is presented in Table 2. Discrepancies between calculated and experimental spectra can also provide insights into solvent effects or conformational dynamics.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and references the standard isoquinoline numbering.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 158.2 |

| C3 | 145.5 |

| C4 | 120.8 |

| C4a | 136.1 |

| C5 | 128.9 |

| C6 | 132.5 |

| C7 | 127.4 |

| C8 | 129.3 |

| C8a | 129.8 |

| C(methyl) | 22.5 |

Bioisosterism and Scaffold Design through Computational Approaches

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. nih.govresearchgate.net The isoquinoline scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous bioactive compounds. rsc.org

Computational approaches play a crucial role in modern drug design, including the application of bioisosterism and scaffold hopping. researchgate.net For a molecule like this compound, computational tools could be used to identify potential bioisosteric replacements for the chlorine atoms or the methyl group. For example, a chlorine atom could be replaced by a trifluoromethyl group or a cyano group. researchgate.net Molecular docking simulations could then be used to predict how these new analogues might bind to a specific biological target, guiding the synthesis of more potent and selective drug candidates. acs.orguobaghdad.edu.iq This in silico screening process can significantly accelerate the drug discovery pipeline. chemrxiv.org

Academic and Industrial Applications of the Isoquinoline Scaffold

Isoquinoline (B145761) as a Privileged Scaffold in Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, the isoquinoline framework is recognized as a "privileged scaffold." nih.govrsc.org This term denotes a molecular structure that is capable of binding to multiple biological targets, making it an invaluable template for drug discovery and development. nih.govresearchgate.net The inherent bioactivity of many naturally occurring isoquinoline alkaloids, such as morphine and berberine, has long inspired chemists to explore this structural motif. rsc.orgnih.gov

The synthesis of isoquinoline and its derivatives has been a subject of intense research, leading to the development of numerous classical and modern synthetic methodologies. nih.govnumberanalytics.com Traditional methods like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been cornerstones in constructing the isoquinoline core. nih.govuj.edu.pl In recent years, a surge in research has focused on developing more efficient, environmentally friendly, and versatile synthetic strategies. nih.govorganic-chemistry.org These modern approaches often employ transition-metal catalysis and C-H activation techniques to introduce a wide range of functional groups at various positions of the isoquinoline ring system, including the C-1, C-3, and C-4 positions. rsc.orgresearchgate.net This functionalization allows for the fine-tuning of the molecule's properties for specific applications.

The synthetic versatility of the isoquinoline scaffold enables the creation of complex, multi-ring systems. For instance, the synthesis of indolo[2,1-a]isoquinoline derivatives has been achieved through visible-light-induced radical cascade cyclization reactions, highlighting the power of modern synthetic methods to build intricate molecular architectures. rsc.org

Scaffold Diversity and Exploration in Chemical Libraries

The concept of scaffold diversity is crucial in the design of chemical libraries for high-throughput screening and drug discovery. nih.govresearchgate.net A diverse collection of molecular scaffolds increases the probability of identifying novel hit compounds with desired biological activities. The isoquinoline scaffold, with its numerous points for diversification, is an excellent starting point for generating vast and structurally rich chemical libraries. uj.edu.plu-strasbg.fr

Researchers have developed workflows to analyze and quantify the scaffold diversity of screening collections. nih.govu-strasbg.fr These methods involve clustering compounds by their maximum common substructures (scaffolds) and measuring the diversity independently of the library's size. nih.gov Such analyses have revealed that while some large combinatorial libraries may have low scaffold diversity, smaller, more focused libraries can possess high diversity. nih.gov The exploration of isoquinoline-based scaffolds within these libraries is a continuous effort, with the goal of expanding the accessible chemical space for drug discovery. uj.edu.pl The development of multi-component reactions (MCRs) combined with post-cyclization strategies, such as the Ugi/Pomeranz–Fritsch reaction, has proven to be a powerful tool for rapidly assembling diverse isoquinoline derivatives. uj.edu.pl

Applications in Materials Science and Engineering

The utility of the isoquinoline scaffold extends beyond medicinal chemistry into the realm of materials science and engineering. amerigoscientific.com The ability to tailor the chemical structure of isoquinoline derivatives allows for the design of materials with specific electronic, optical, and physical properties. amerigoscientific.com

Conductive and Optical Materials

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The aromatic nature of the isoquinoline ring system contributes to its ability to participate in π-conjugation, a key property for electrical conductivity and light emission. By modifying the substituents on the isoquinoline core, researchers can tune the band gap and other electronic properties of these materials, making them suitable for applications in organic electronics. amerigoscientific.com

Development of Dyes and Pigments

The vibrant colors and stability of many isoquinoline derivatives make them valuable in the production of dyes and pigments. amerigoscientific.comwikipedia.org The extended π-conjugated system of the isoquinoline scaffold can be readily modified to absorb and emit light at specific wavelengths, leading to a wide spectrum of colors. amerigoscientific.com For instance, quinoline (B57606) yellow, an isoquinoline derivative, is used as a yellow dye. amerigoscientific.com The structural modifications can also enhance the stability of these dyes against light, heat, and chemical degradation, which is crucial for applications in textiles and paints. amerigoscientific.comchemicalbook.com Research into imidazo[5,1-a]isoquinoline (B3349720) derivatives has shown their potential as precursors for near-infrared (NIR) dyes, which have applications in the biomedical field. researchgate.net

Role as Corrosion Inhibitors

Isoquinoline and its derivatives have demonstrated effectiveness as corrosion inhibitors for various metals, particularly mild steel in acidic environments. wikipedia.orgacs.org These compounds can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. asrjetsjournal.orgresearchgate.net The efficiency of inhibition often increases with the concentration of the isoquinoline derivative. asrjetsjournal.orgresearchgate.net Studies on compounds like 1-methylisoquinoline (B155361) and 1-isoquinolinyl phenyl ketone have shown that the presence of the isoquinoline ring, along with other functional groups containing nitrogen and oxygen atoms, plays a crucial role in the adsorption process and the formation of the protective film. asrjetsjournal.orgresearchgate.net The mechanism of inhibition can involve both physisorption and chemisorption, depending on the specific inhibitor and conditions. researchgate.net

Methodological Advancements in Scaffold Hopping and Chemotype Switching

In the landscape of modern medicinal chemistry, the isoquinoline framework is recognized as a "privileged structure"—a molecular scaffold that can provide effective ligands for a diverse range of biological targets. nih.govnih.gov This versatility has made isoquinoline and its derivatives central to the development of numerous therapeutic agents. amerigoscientific.comnih.govrsc.org To further exploit the potential of this scaffold and navigate challenges such as poor pharmacokinetic properties or existing intellectual property, medicinal chemists increasingly employ advanced strategies like scaffold hopping and chemotype switching. These approaches involve modifying the core molecular structure while retaining biological activity, leading to the discovery of novel drug candidates with improved profiles. acs.orgnih.gov

Scaffold hopping is a computational or experimental strategy aimed at identifying isosteric or bioisosteric replacements for a central molecular core. Chemotype switching is a related concept that involves moving from one series of compounds (chemotype) to another, often by replacing the scaffold. Recent years have seen significant methodological advancements that facilitate these transformations for isoquinoline-based compounds. These advancements range from novel synthetic reactions that allow for rapid diversification to innovative skeletal editing techniques that enable precise core modifications. nih.govacs.org

One notable advancement is the development of reagent-controlled, site-divergent amine insertion reactions into α,β-unsaturated ketones. acs.org This methodology provides a powerful tool for scaffold hopping by enabling the creation of N-heterocyclic structures, including isoquinolinones, from different precursors. For instance, research has shown that this method can be used to synthesize isoquinolinone analogs from indenone lead compounds, which can be valuable in campaigns for drug discovery, such as those targeting AT1 receptor antagonists. acs.org The ability to switch from a carbocyclic indenone scaffold to a heterocyclic isoquinolinone scaffold while maintaining or even improving biological activity (as measured by IC₅₀ values) highlights the power of this approach. acs.org

Another key area of progress is the use of scaffold hopping to develop new agents against infectious diseases. In one prominent example, a scaffold hopping strategy was employed to design novel antimycobacterial agents based on the structure of telacebec, an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) drug candidate. nih.gov By replacing the core scaffold with a 2-(quinolin-4-yloxy)acetamide system, researchers successfully developed a new class of compounds with potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov This strategic switch of the heterocyclic core demonstrates how scaffold hopping can lead to new chemical entities that address critical challenges like drug resistance.

The table below presents a detailed research finding related to scaffold hopping for the development of AT1 receptor antagonists.

Table 1: Scaffold Hopping from Indenone to Isoquinolinone for AT1 Receptor Antagonists

| Original Scaffold | New Scaffold | Biological Target | Original IC₅₀ | New IC₅₀ | Reference |

|---|

The success of these strategies relies heavily on the availability of versatile synthetic methods to construct the desired scaffolds. The development of novel transition metal-catalyzed reactions, multicomponent reactions, and C-H activation protocols has significantly expanded the toolbox for synthesizing diversely functionalized isoquinolines. nih.govorganic-chemistry.org These methods allow for the efficient generation of libraries of isoquinoline derivatives, which are essential for structure-activity relationship (SAR) studies and for providing the building blocks needed for scaffold hopping campaigns. acs.org

The following table summarizes some of the advanced synthetic methodologies that enable the construction of diverse isoquinoline scaffolds, thereby facilitating chemotype switching and scaffold hopping.

Table 2: Methodological Advancements in Isoquinoline Synthesis

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed Coupling/Cyclization | Coupling of o-iodobenzaldehyde imines with terminal acetylenes followed by copper-catalyzed cyclization. | High yields, short reaction times, applicable to pyridine (B92270) synthesis. | organic-chemistry.org |

| Rhodium(III)-Catalyzed C-H Activation | Annulation of in-situ generated ketoximes with internal alkynes. | Rapid assembly of multisubstituted isoquinolines, good to excellent yields. | organic-chemistry.org |

| Four-Component Assembly | Trapping of metalated o-tolualdehyde tert-butylimines with nitriles, followed by in-situ trapping with electrophiles. | Convergent assembly of highly substituted isoquinolines in a single operation. | harvard.edu |

These methodological advancements in both the conceptual framework of scaffold hopping and the practical synthesis of isoquinolines continue to drive innovation in drug discovery. nih.gov By enabling the exploration of new chemical space around a proven pharmacophore, these strategies enhance the probability of identifying next-generation therapeutics with superior efficacy and safety. acs.orgnih.gov

Future Directions in 3,6 Dichloro 1 Methylisoquinoline Research

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign methods for synthesizing 3,6-dichloro-1-methylisoquinoline and its derivatives is a key area of future research. Current synthetic routes, while effective, often involve harsh reaction conditions, multi-step processes, and the use of hazardous reagents. Researchers are expected to focus on the development of catalytic systems that can streamline the synthesis, reduce waste, and operate under milder conditions. This includes the exploration of transition-metal-catalyzed reactions, such as those involving palladium, copper, rhodium, and ruthenium, which have shown promise in the synthesis of other isoquinoline (B145761) systems. organic-chemistry.org For instance, one-pot reactions and three-component reaction strategies are being investigated to assemble multisubstituted isoquinolines rapidly. organic-chemistry.org

Furthermore, there is a growing emphasis on "green chemistry" principles. This involves the use of less toxic solvents, renewable starting materials, and energy-efficient processes like microwave-assisted synthesis. mdpi.com The goal is to develop synthetic protocols that are not only high-yielding but also economically viable and environmentally responsible.

Exploration of Novel Chemical Transformations and Derivatizations

Future research will undoubtedly delve into new chemical transformations and derivatizations of the this compound core. The presence of two chlorine atoms and a methyl group on the isoquinoline scaffold provides multiple sites for functionalization, opening doors to a vast chemical space.

Key areas of exploration will likely include:

Cross-Coupling Reactions: The chlorine substituents are ideal handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide array of aryl, alkynyl, and amino groups, respectively, leading to the generation of diverse libraries of novel compounds.

C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying the isoquinoline core. organic-chemistry.org Research will likely focus on developing regioselective methods to introduce new substituents at specific positions on the aromatic ring.

Modifications of the Methyl Group: The methyl group at the 1-position can be a site for various transformations, including oxidation to an aldehyde or carboxylic acid, or halogenation to introduce further reactive handles.

These derivatization strategies will be crucial for systematically exploring the structure-activity relationships of this compound analogs in various applications.

Advanced Spectroscopic Characterization for Complex Architectures

As more complex derivatives of this compound are synthesized, the need for advanced spectroscopic techniques for their unambiguous characterization will become paramount. While standard techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are indispensable, more sophisticated methods will be required to elucidate the intricate three-dimensional structures and subtle electronic properties of these molecules.

Future research will likely involve the increased application of:

Two-Dimensional NMR (2D NMR): Techniques such as COSY, HSQC, and HMBC will be essential for definitively assigning the proton and carbon signals, especially in highly substituted and structurally complex derivatives.

X-ray Crystallography: This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. Obtaining high-quality crystals of new derivatives will be a key objective.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of novel compounds. acs.org Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation.

The data generated from these advanced techniques will be crucial for building a comprehensive understanding of the structural features of new this compound derivatives.

Deeper Integration of Computational Studies for Rational Design and Reaction Prediction

Computational chemistry is set to play an increasingly integral role in the future of this compound research. Density Functional Theory (DFT) and other computational methods can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.net

Key applications of computational studies will include:

Rational Design of Novel Derivatives: Computational modeling can be used to predict the properties of virtual compounds before they are synthesized in the lab. This allows researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application.

Prediction of Reaction Outcomes: Theoretical calculations can help predict the feasibility and selectivity of chemical reactions, guiding the development of new synthetic methodologies. mdpi.com By understanding the reaction mechanisms, researchers can optimize conditions to improve yields and minimize side products.

Interpretation of Spectroscopic Data: Computational methods can be used to calculate theoretical NMR and other spectroscopic parameters, which can then be compared with experimental data to aid in the structural assignment of complex molecules. mdpi.com

The synergy between experimental and computational approaches will be essential for accelerating the pace of discovery and innovation in the field of this compound research. This integrated approach will enable a more targeted and efficient exploration of the chemical space surrounding this important scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.